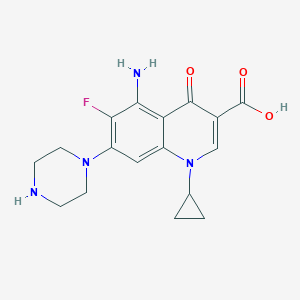






|
REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:13]3[C:8](=[C:9](F)[C:10]([F:20])=[C:11]([N:14]4[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]4)[CH:12]=3)[C:7](=[O:22])[C:6]([C:23]([OH:25])=[O:24])=[CH:5]2)[CH2:3][CH2:2]1.[NH3:26]>>[NH2:26][C:9]1[C:10]([F:20])=[C:11]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:12]=[C:13]2[C:8]=1[C:7](=[O:22])[C:6]([C:23]([OH:25])=[O:24])=[CH:5][N:4]2[CH:1]1[CH2:3][CH2:2]1
|


|
Name
|
1-Cyclopropyl-5,6-difluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)N1CCNCC1)F)F)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a 1N aqueous solution of sodium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals which precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C(C(=CN(C2=CC(=C1F)N1CCNCC1)C1CC1)C(=O)O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |